![molecular formula C25H27ClN2O B026257 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide CAS No. 652973-93-8](/img/structure/B26257.png)

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide

Vue d'ensemble

Description

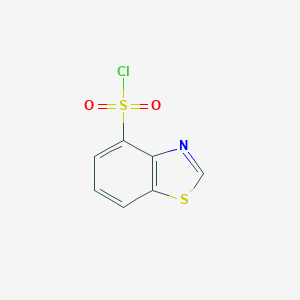

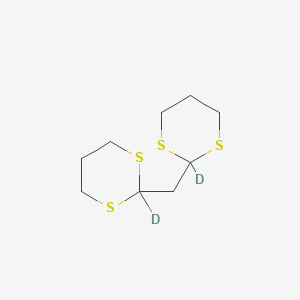

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a cyclohexyl group, which is further linked to a naphthalen-1-ylethyl group via an amino bridge . The compound also contains a chlorine atom attached to the benzamide group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 406.9 g/mol. The hydrochloride form of the compound has a molecular weight of 443.41 g/mol .Applications De Recherche Scientifique

Treatment of Diabetic Cardiomyopathy (DCM)

Calhex-231: has been shown to alleviate high glucose-induced myocardial fibrosis, a major pathological feature of DCM. It does so by inhibiting the Itch-Ubiquitin Proteasome Pathway in vitro. This suggests that Calhex-231 could be a new therapeutic agent for treating DCM by depressing the proliferation of cardiac fibroblasts and reducing the deposition of collagen .

Hearing Protection

Research indicates that Calhex-231, as a calcium-sensing receptor (CaSR) antagonist, has an impact on hearing. It has been tested for its protective effects against hearing loss in rats, suggesting its potential application in auditory health .

Blood Pressure Regulation

Calhex-231 has been used to test its effect on blood pressure levels in spontaneous hypertensive rats (SHRs). This implies its possible use in managing hypertension and related cardiovascular conditions .

Acoustic Response Bias in Zebrafish

The compound has been studied for its effect on acoustic response bias in zebrafish. This unique application could have implications for understanding sensory processing and behavior in aquatic organisms .

Calcium Homeostasis and Signal Transduction

As a potent negative allosteric modulator of the CaSR, Calhex-231 blocks increases in inositol phosphates elicited by activating the human wild-type CaSR. This highlights its role in calcium homeostasis and signal transduction, which is crucial in various physiological processes .

Mécanisme D'action

Target of Action

Calhex 231, also known as “Calhex-231” or “4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide”, primarily targets the Calcium-Sensing Receptor (CaSR) . The CaSR plays a fundamental role in extracellular calcium homeostasis in humans . It is also expressed in nonhomeostatic tissues and is involved in regulating diverse cellular functions .

Mode of Action

Calhex 231 acts as a negative allosteric modulator of the CaSR . It blocks the calcium-induced accumulation of inositol phosphate . This action is achieved by inhibiting the increases in [3H]inositol phosphates elicited by activating the human wild-type CaSR .

Biochemical Pathways

Calhex 231 affects several biochemical pathways. It has been found to suppress CaSR expression and downregulate autophagy by inhibiting the Ca2+/calmodulin-dependent-protein kinase-kinase-β (CaMKKβ)-AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) pathway . It also inhibits the Itch-ubiquitin proteasome and TGF-β1/Smads pathways .

Action Environment

The action of Calhex 231 can be influenced by environmental factors such as the presence of high glucose levels. For instance, it has been shown to alleviate high glucose-induced myocardial fibrosis . .

Propriétés

IUPAC Name |

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFUQWWKTIWYEY-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)